L-Glucitol-1-13C
Description
Historical Trajectory of Isotopic Labeling in Metabolic Investigations
The use of isotopes to trace the fate of molecules in biological systems dates back to the 1930s with the pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg. numberanalytics.combiosyn.com Their experiments, initially using stable isotopes like deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), revolutionized the understanding of metabolism by demonstrating the dynamic state of body constituents. biosyn.com Prior to this, the prevailing view was that metabolic processes were relatively static.
The advent of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy significantly enhanced the ability to detect and quantify isotopic labels, paving the way for more complex metabolic studies. numberanalytics.combiosyn.com While early work often utilized radioactive isotopes like carbon-14 (B1195169) (¹⁴C), the development of techniques for producing and detecting stable isotopes, such as carbon-13 (¹³C), offered a safer and equally powerful alternative for research, particularly in human subjects. nih.govphysoc.org Over the decades, the methods of isotopic labeling have evolved from uniform labeling to more sophisticated approaches like site-specific and fractional labeling, allowing for more precise interrogation of metabolic pathways. biosyn.comresearchgate.net
Foundational Principles of Carbon-13 Isotope Tracing
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. radiopaedia.org The core principle of ¹³C isotope tracing lies in introducing a molecule enriched with ¹³C into a biological system and tracking its journey through various metabolic reactions. nih.govwikipedia.org Because ¹³C is chemically identical to the more abundant ¹²C, it is processed by enzymes in the same manner. biorxiv.org However, its slightly greater mass allows it to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comresearchgate.net
By analyzing the distribution of ¹³C in downstream metabolites, researchers can elucidate metabolic pathways, quantify the rate of reactions (metabolic flux), and understand how different pathways contribute to cellular processes. creative-proteomics.comnih.gov This technique, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become a gold standard for quantifying cellular metabolism. creative-proteomics.comresearchgate.net The resulting data, in the form of mass distribution vectors (MDVs), reveal the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.gov
Overview of L-Glucitol (L-Sorbitol) as a Polyol in Biological Systems
L-Glucitol, the L-enantiomer of glucitol (more commonly known as sorbitol), is a sugar alcohol. nih.govebi.ac.uk In biological systems, polyols like L-glucitol play several roles. It is a naturally occurring compound found in various fruits. pharmaffiliates.com In some organisms, such as yeast, it is a metabolite involved in carbohydrate metabolism. smolecule.comymdb.ca
One of the key metabolic routes involving this class of compounds is the polyol pathway. biologyonline.comnih.gov In this pathway, glucose is reduced to sorbitol, which is then oxidized to fructose (B13574). biologyonline.comnih.gov This pathway is considered an alternative route for glucose metabolism. plos.org L-glucitol can also function as an osmolyte, helping to maintain cell volume and integrity under osmotic stress. smolecule.combiorxiv.org
Strategic Rationale for Site-Specific 13C Enrichment at the C-1 Position of L-Glucitol
The decision to label a specific atom in a molecule is a strategic one in metabolic tracing studies. Site-specific labeling, such as placing a ¹³C atom at the C-1 position of L-Glucitol, offers distinct advantages for tracking its metabolic fate. thermofisher.comd-nb.info
When L-Glucitol-1-¹³C enters a metabolic pathway, the position of the label provides crucial information. For example, in pathways where decarboxylation occurs at the C-1 position, the ¹³C label would be lost as ¹³CO₂. shimadzu.com Conversely, if the carbon backbone remains intact, the label will be transferred to subsequent metabolites. By tracking which downstream molecules contain the ¹³C label, researchers can definitively trace the flow of that specific carbon atom. shimadzu.comembopress.org This precision allows for the disambiguation of converging or parallel metabolic pathways, a task that would be difficult with uniformly labeled molecules. researchgate.netnih.gov For instance, the fate of the C-1 carbon of glucose can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.comresearchgate.net
Scope and Contemporary Objectives of L-Glucitol-1-13C Academic Research
Current research utilizing L-Glucitol-1-¹³C focuses on several key areas, leveraging its properties as a labeled polyol. The primary objectives include:
Metabolic Tracing and Flux Analysis: L-Glucitol-1-¹³C serves as a tracer to investigate the metabolic flux and utilization pathways of sugar alcohols. This provides insights into energy metabolism and specific metabolic routes in various organisms.
NMR Spectroscopy Studies: The ¹³C label acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed investigations into the molecular structure and dynamics of L-glucitol as it is transformed within different biochemical pathways, enhancing the sensitivity and specificity of NMR studies. mdpi.com
Microbial Fermentation: In biotechnology, L-Glucitol-1-¹³C is used to explore and optimize microbial fermentation processes. By tracking the labeled carbon, researchers can understand how microorganisms convert the sugar alcohol into valuable bioproducts.
Glycosylation Studies: The compound can be used to study the complex processes of glycosylation, where sugar moieties are attached to proteins and lipids. By incorporating the labeled sugar alcohol into glycan structures, researchers can unravel details of their biosynthesis and assembly.
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.17 |
Synonyms |
D-Gulitol-1-13C; L-Sorbitol-1-13C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for L Glucitol 1 13c
Selection and Preparation of Precursors for ¹³C Isotopic Enrichment
The synthesis of L-Glucitol-1-13C necessitates the use of a precursor molecule enriched with the ¹³C isotope at a specific position. The choice of precursor is pivotal and is largely dictated by the synthetic route to be employed. Commonly, ¹³C-labeled glucose or fructose (B13574) derivatives are utilized as starting materials. nih.gov For instance, D-[1-¹³C]glucose or D-[1-¹³C]fructose can serve as direct precursors. nih.gov
The preparation of these isotopically labeled precursors often involves complex synthetic procedures or biotechnological methods. Carbon-13 is a stable, non-radioactive isotope of carbon, making it safe for in vivo studies. The enrichment of this isotope into a precursor molecule is a meticulous process that ensures the final product, this compound, has a high degree of isotopic purity.
Stereospecific Synthesis Routes for this compound
Achieving the correct stereochemistry is paramount in the synthesis of this compound, as biological systems are highly specific to the spatial arrangement of atoms. The desired stereoisomer is the L-enantiomer of glucitol. nih.gov Various synthetic strategies have been developed to ensure the stereospecific formation of the final product.
Enzymatic Synthesis Approaches for this compound
Enzymatic synthesis offers a highly selective and efficient method for producing this compound. Enzymes, being chiral catalysts, can facilitate stereospecific transformations under mild reaction conditions. For example, aldose reductase can catalyze the reduction of a ¹³C-labeled glucose precursor to the corresponding glucitol. wikipedia.org The enzyme's active site ensures the correct stereochemical outcome.
Microbial fermentation is another powerful enzymatic approach. Genetically engineered microorganisms can be designed to overproduce specific enzymes involved in the desired metabolic pathway, leading to the efficient conversion of a ¹³C-labeled substrate into this compound. nih.gov For instance, certain bacterial strains can be utilized for the C-2 dehydrogenation of L-glucitol to produce D-sorbose, highlighting the potential for enzymatic manipulation of this sugar alcohol. beilstein-journals.org
Multi-Step Organic Synthesis Schemes for this compound
Multi-step organic synthesis provides a versatile, albeit often more complex, route to this compound. vapourtec.comresearchgate.net These methods involve a series of chemical reactions to build the molecule and introduce the isotopic label. A key challenge in multi-step synthesis is maintaining stereochemical control throughout the reaction sequence. Protecting groups are often employed to shield certain functional groups from reacting while other parts of the molecule are modified.
An example of a relevant transformation is the reduction of a suitably protected and ¹³C-labeled L-gulose or L-fructose derivative. The choice of reducing agent and reaction conditions is critical to ensure the stereospecific formation of the hydroxyl groups in the final L-glucitol product. The synthesis of related complex molecules often relies on such carefully planned multi-step sequences. jst.go.jp
Methodologies for Purification and Stringent Isotopic Purity Assessment
Following synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and other impurities. Common purification techniques include chromatography, such as high-performance liquid chromatography (HPLC), which can separate compounds based on their chemical properties. nih.gov
A crucial aspect of quality control is the assessment of isotopic purity. This ensures that the ¹³C label is present in the desired position and at the expected enrichment level. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. nih.gov Specifically, ¹³C-NMR can directly detect the labeled carbon atom and provide information about its chemical environment, confirming its position within the molecule. Mass spectrometry (MS) is another powerful technique used to determine the molecular weight of the compound, thereby confirming the incorporation of the ¹³C isotope. researchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) is often employed for both purification and analysis. researchgate.net
Scale-Up Considerations in this compound Production for Research Applications
The transition from laboratory-scale synthesis to larger-scale production for research applications presents several challenges. jmb.or.kr For enzymatic and microbial fermentation methods, optimizing fermentation conditions such as pH, temperature, and nutrient composition is crucial for maximizing yield and productivity. mdpi.com The scalability of these bioprocesses is a significant advantage. mdpi.com
In the case of multi-step chemical synthesis, each reaction step must be optimized for yield and efficiency on a larger scale. This may involve modifying reaction parameters, solvent volumes, and purification methods. The cost and availability of the ¹³C-labeled precursors are also significant factors in the economic feasibility of large-scale production. Ensuring consistent quality and purity across different batches is another critical consideration in scaling up the production of this compound for widespread research use. jmb.or.kr
Sophisticated Analytical Techniques Leveraging L Glucitol 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. For isotopically labeled compounds like L-Glucitol-1-13C, NMR is particularly valuable for identifying the position of the label and quantifying its incorporation into various metabolites.
13C NMR Spectral Assignment and Comprehensive Interpretation
The introduction of a 13C isotope at a specific position in a molecule, such as the C-1 position of L-Glucitol, significantly enhances the signal for that particular carbon atom in a 13C NMR spectrum. This selective enrichment allows for unambiguous assignment of the C-1 signal, which can be challenging in unlabeled compounds due to signal overlap. The chemical shift of the 13C-labeled carbon provides information about its local chemical environment.
Complete and reliable assignment of the 13C NMR spectrum of sorbitol (L-Glucitol) is crucial for interpreting data from labeling studies. researchgate.net Based on experimental data for sorbitol in aqueous solution, the chemical shifts can be assigned as follows. researchgate.nethmdb.ca The labeling at the C-1 position primarily results in a significantly enhanced signal at approximately 63.5 ppm, with minor influences on the adjacent C-2 carbon.
Table 1: Assigned 13C NMR Chemical Shifts for L-Glucitol in H2O
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 63.5 |
| C-6 | 63.9 |
| C-4 | 70.4 |
| C-2 | 72.1 |
| C-5 | 72.3 |
| C-3 | 73.9 |
| Note: Data is based on assignments for unlabeled sorbitol. In this compound, the C-1 signal intensity would be dramatically increased. |
The interpretation of the spectrum involves not only assigning the chemical shifts but also analyzing coupling constants (J-couplings) between the 13C-labeled nucleus and adjacent protons (¹H) or other carbons (¹³C). These couplings provide valuable information about the connectivity and conformation of the molecule. conicet.gov.ar
Quantitative Analysis of 13C Enrichment and Isotopic Isomers via NMR
Quantitative 13C NMR is a powerful method for determining the abundance of the 13C isotope at specific positions within a molecule. nih.gov The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. magritek.com Therefore, by comparing the integral of the enhanced signal from the 13C-labeled carbon (C-1 in this case) to the signals of the naturally abundant carbons in the molecule or to an internal standard, the percentage of 13C enrichment can be accurately calculated. magritek.comscience.gov
This quantitative approach is essential for metabolic flux analysis, where researchers aim to measure the rates of metabolic pathways. By measuring the degree of 13C incorporation into downstream metabolites over time, the flux through a specific pathway can be determined. The technique allows for the distinction and quantification of different isotopic isomers (isotopomers), providing a detailed picture of metabolic routing. nih.gov For instance, analyzing the enrichment of specific carbons in glucose derived from this compound can reveal the activity of pathways like gluconeogenesis.
Dynamic Isotopic Labeling Studies and Real-time NMR Monitoring
Dynamic isotopic labeling studies involve introducing a 13C-labeled substrate into a biological system and monitoring its metabolic conversion in real time. rsc.org NMR spectroscopy is uniquely suited for these studies as it is non-invasive and can be performed on intact cells or even in vivo. nih.gov
By acquiring a series of 13C NMR spectra over time after the administration of this compound, researchers can track the appearance of the 13C label in various downstream metabolites. nih.gov For example, the label from C-1 of L-Glucitol might appear in lactate (B86563), alanine, or glutamate. The rate at which the 13C signal appears in these product molecules provides direct information about the kinetics of the metabolic pathways involved. nih.gov This real-time monitoring capability allows for a dynamic view of metabolism, revealing how cells adapt to different conditions or stimuli.
Mass Spectrometry (MS) Techniques for Isotopic Elucidation
Mass spectrometry is another cornerstone analytical technique for isotopic studies, offering exceptional sensitivity and the ability to analyze complex mixtures. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. The mass shift of +1 amu (atomic mass unit) caused by the 13C isotope allows for the clear differentiation of labeled from unlabeled molecules and their fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound Metabolites
GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov Sugar alcohols like L-Glucitol and its polar metabolites are not inherently volatile. Therefore, they must undergo a chemical derivatization step prior to analysis to increase their volatility and thermal stability. nih.gov Common derivatization methods include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acetylation. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer. The MS fragments the molecules into characteristic patterns. For metabolites derived from this compound, the mass of the parent ion and its fragments will be shifted by one unit if they contain the 13C label. nih.gov By analyzing these mass isotopomer distributions, it is possible to trace the path of the carbon atom from this compound through various metabolic pathways. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugar Alcohols
| Reagent | Abbreviation | Target Functional Group |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2 |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2 |
| Acetic Anhydride | -OH, -NH2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Downstream Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like L-Glucitol and its phosphorylated or carboxylated metabolites. A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation. nih.gov
In an LC-MS system, the metabolites are first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase of the LC column. The eluent from the LC column is then directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the molecules are ionized. nih.gov
The mass spectrometer then separates and detects the ions based on their m/z ratio. Similar to GC-MS, LC-MS can distinguish between unlabeled metabolites and those containing the 13C atom from this compound. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This technique is highly sensitive and allows for the precise quantification and identification of labeled metabolites in complex biological extracts. nih.govnih.gov
High-Resolution Mass Spectrometry in Isotopic Tracing Experiments
High-resolution mass spectrometry (HRMS) is a cornerstone of stable isotope tracing studies. springernature.com Its ability to measure mass-to-charge ratios (m/z) with high accuracy and precision is essential for distinguishing between different isotopologues—molecules that differ only in their isotopic composition. fao.orgnih.gov In experiments using L-Glucitol-1-¹³C, HRMS can separate the signal of the labeled compound and its downstream metabolites from their unlabeled, naturally occurring counterparts. This is critical because the mass difference imparted by a single ¹³C atom is only ~1.00335 Daltons.
The widespread adoption of HRMS platforms, such as Orbitrap and time-of-flight (TOF) analyzers, has made stable isotope tracing more accessible and powerful. springernature.com These instruments allow for the analysis of ¹³C labeling patterns in downstream metabolites, providing valuable qualitative information about their origins and relative rates of production. springernature.com For instance, when L-Glucitol-1-¹³C is introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various metabolic intermediates. HRMS can detect the resulting M+1, M+2, etc., peaks corresponding to metabolites containing one, two, or more ¹³C atoms, respectively. This provides unparalleled insights into the metabolic wiring of cells. springernature.com
A key application of HRMS in this context is metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions. nih.gov By measuring the isotopic enrichment in metabolites over time, researchers can model and calculate the flow of carbon through different pathways.
Table 1: Key Advantages of HRMS in L-Glucitol-1-¹³C Tracing
| Feature | Advantage in Isotopic Tracing | Research Application Example |
|---|---|---|
| High Mass Accuracy | Unambiguous differentiation of ¹³C-labeled isotopologues from other molecules with similar nominal masses. | Accurately quantifying the incorporation of the ¹³C label from L-Glucitol-1-¹³C into downstream metabolites like pyruvate (B1213749) or lactate. |
| High Resolving Power | Separation of isotopic peaks (e.g., M, M+1, M+2) from interfering ions in complex biological matrices. fao.org | Resolving the M+1 peak of a metabolite from the naturally occurring ¹³C isotope peak of an interfering compound. |
| High Sensitivity | Detection of low-abundance labeled metabolites, enabling the study of less active pathways. nih.gov | Tracing the ¹³C label into minor biosynthetic pathways branching from central carbon metabolism. |
Analysis of Isotopic Fragmentation Patterns for Carbon Atom Tracking
Beyond simply measuring the mass of an intact molecule, mass spectrometry allows for the fragmentation of ions into smaller, characteristic pieces. The analysis of these fragmentation patterns, particularly with tandem mass spectrometry (MS/MS), provides positional isotopic information, revealing where the ¹³C label resides within a metabolite's structure. This capability is crucial for tracking the specific fate of the labeled carbon atom from L-Glucitol-1-¹³C.
When a ¹³C-labeled metabolite is selected and fragmented in the mass spectrometer, the resulting fragment ions will either retain the ¹³C label or not, depending on which part of the original molecule they represent. nih.gov By analyzing the m/z values of these fragments, researchers can deduce the position of the ¹³C atom. For example, if L-Glucitol-1-¹³C is metabolized to glucose, and then to pyruvate, MS/MS analysis of pyruvate can determine if the label is on the C1, C2, or C3 carbon. This information is vital for distinguishing between different metabolic pathways that may produce the same end product but result in different labeling patterns. nih.gov
This approach allows for a detailed reconstruction of metabolic transformations. For instance, it can differentiate between the pentose (B10789219) phosphate (B84403) pathway and glycolysis, as these pathways process glucose in ways that result in different arrangements of carbon atoms in downstream products. nih.gov
Table 2: Example of Fragmentation Analysis in Carbon Tracking
| Precursor Ion (Labeled Metabolite) | Fragmentation Reaction | Labeled Fragment Ion (m/z) | Unlabeled Fragment Ion (m/z) | Inference |
|---|---|---|---|---|
| [1-¹³C]-Glucose-6-phosphate | Cleavage between C3 and C4 | Fragment containing C1-C3 | Fragment containing C4-C6 | The ¹³C label is retained in the C1-C3 fragment, confirming its position. |
| [6-¹³C]-Glucose-6-phosphate | Cleavage between C3 and C4 | Fragment containing C4-C6 | Fragment containing C1-C3 | The ¹³C label is retained in the C4-C6 fragment, confirming its position. |
This table is illustrative of the general principle of fragmentation analysis for carbon tracking.
Hybrid Analytical Platforms and Their Utility (e.g., LC-NMR, GC-IRMS)
To overcome the challenges of analyzing complex biological mixtures, analytical techniques are often combined, or "hyphenated." Hybrid platforms that couple the separation power of chromatography with the detection capabilities of spectroscopy and spectrometry are particularly useful in studies involving L-Glucitol-1-¹³C.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines HPLC for separation with NMR for structural elucidation. mdpi.com This is especially powerful for identifying unknown metabolites of L-Glucitol-1-¹³C without the need for authentic standards. After separation by the LC column, the sample flows directly into the NMR spectrometer. mdpi.com A ¹³C NMR spectrum can directly observe the ¹³C-labeled position in a molecule, providing definitive proof of the label's location. This technique was used to identify ¹³C-labeled D-sorbitol (an isomer of L-glucitol) in extracts from tissue incubated with ¹³C-labeled substrates. nih.gov
These hybrid methods provide a more complete picture of metabolic processes by combining robust separation with highly specific detection, enabling researchers to identify labeled compounds in a complex matrix and determine the extent and position of isotopic labeling.
Advanced Data Processing and Computational Tools for ¹³C Isotopic Data Analysis
The vast and complex datasets generated by modern analytical instruments in ¹³C tracing experiments necessitate the use of advanced data processing and computational tools. nih.gov Raw data from mass spectrometers contain information on thousands of ions at high resolution, and extracting the meaningful isotopic labeling information requires specialized software.
Key functions of these computational tools include:
Noise Reduction and Peak Picking: Identifying true analyte signals from the background noise.
Isotope Correction: Correcting for the natural abundance of ¹³C and other heavy isotopes, which can interfere with the measurement of the incorporated label. This is a critical step for accurate quantification of isotopic enrichment. nih.gov
Metabolite Identification: Matching experimental m/z values and retention times to databases of known compounds.
Metabolic Flux Analysis (MFA): This is one of the most sophisticated applications. Software packages like 13CFLUX2 and OpenFLUX use the measured mass isotopomer distributions (the relative abundances of M, M+1, M+2, etc., isotopologues) to calculate the rates of reactions throughout a metabolic network. nih.govresearchgate.net
Furthermore, software tools like IsoDesign can help in the rational design of labeling experiments by predicting which isotopic tracer will provide the most precise flux estimates for specific pathways. nih.govresearchgate.net These computational approaches are indispensable for transforming raw analytical data into quantitative insights into metabolic function. nih.gov
Table 3: Common Computational Tools in ¹³C Data Analysis
| Software Tool/Type | Primary Function | Relevance to L-Glucitol-1-¹³C Studies |
|---|---|---|
| XCMS / MZmine | Processing of raw MS data (peak detection, alignment, feature finding) | Initial processing of LC-HRMS data to identify potential ¹³C-labeled metabolites. |
| IsoCor / AccuCor | Correction for natural isotope abundance | Ensures accurate calculation of ¹³C enrichment in metabolites derived from L-Glucitol-1-¹³C. |
| 13CFLUX2 / INCA | Metabolic Flux Analysis (MFA) | Uses isotopic labeling data to quantify the rates of metabolic pathways involving L-Glucitol-1-¹³C. |
| IsoDesign | Optimal tracer experiment design | Can be used to determine if L-Glucitol-1-¹³C is the optimal tracer for a specific biological question compared to other labeled substrates. researchgate.net |
L Glucitol 1 13c As an Indispensable Tracer in Metabolic Flux Analysis Mfa
Theoretical Frameworks of Isotope Tracing and Quantitative Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.comyoutube.com The fundamental principle of MFA is to construct a mathematical model of a metabolic network and then use experimental data to solve for the unknown flux values. nih.govnih.gov In its basic form, MFA relies on a mass balance around intracellular metabolites, assuming the metabolic network is at a steady state.
However, stoichiometric balancing alone often cannot resolve all fluxes, especially in cases of parallel pathways or metabolic cycles. This is where isotope tracing becomes indispensable. d-nb.info By introducing a substrate labeled with a stable isotope, such as the 13C in L-Glucitol-1-13C, researchers can follow the path of the labeled atoms through the metabolic network. creative-proteomics.com The 13C label is incorporated into various downstream metabolites, creating unique mass isotopomer distributions (MIDs)—the fractional abundance of molecules with a specific number of heavy isotopes. nih.gov
These MIDs, measured precisely by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of additional constraints for the metabolic model. nih.govfrontiersin.org The core of 13C-MFA is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model, thereby estimating the intracellular fluxes with high accuracy and resolution. nih.gov A key assumption in many 13C-MFA experiments is that the system reaches an isotopic steady state, where the isotopic labeling of metabolites becomes constant over time. d-nb.infonih.gov The time required to reach this state depends on the turnover rates and pool sizes of the metabolites in the pathway. nih.gov
Experimental Designs for this compound Tracing Studies
The utility of this compound as a tracer is realized through carefully designed experiments across various biological systems, from simple cell cultures to complex in vivo models.
In vitro systems, such as immortalized cell lines, primary cell cultures, or perfused isolated organs, offer a controlled environment for studying cellular metabolism. nsf.gov A typical experimental design involves culturing cells in a chemically defined medium where a primary carbon source is partially or fully replaced with this compound.
The experiment proceeds as follows:
Tracer Introduction: The 13C-labeled sorbitol is introduced into the culture medium.
Incubation: Cells are incubated for a predetermined period to allow for the uptake and metabolism of the tracer, enabling the labeling to propagate through the network and reach an isotopic steady state. d-nb.info
Metabolite Extraction: The metabolic activity is quenched rapidly, and intracellular metabolites are extracted.
Analytical Measurement: The isotopic labeling patterns of key metabolites are measured using GC-MS or LC-MS. cortecnet.com
Flux Calculation: The measured labeling data, along with other extracellular rates (e.g., substrate uptake, product secretion), are used in a computational model to estimate intracellular fluxes. nih.gov
This approach has been instrumental in studying the polyol pathway's activity in endothelial cells, where excess glucose is shunted to sorbitol, a process implicated in hyperglycemia-induced dysfunction. nih.gov
Ex vivo analysis using intact tissue slices or biopsies provides a bridge between in vitro and in vivo studies, largely preserving the tissue architecture and native cellular interactions. nih.gov The experimental design is similar to in vitro studies but adapted for solid tissues. Freshly isolated tissue slices are incubated in a physiological buffer or culture medium containing this compound. This method allows for the direct measurement of metabolic fluxes in a system that more closely recapitulates the physiological state of the tissue. nih.govdiva-portal.org This technique is particularly valuable for studying the metabolism of tissues that are difficult to model in cell culture, such as liver, kidney, or neuronal tissue. nih.govdiva-portal.org For instance, studies on renal papillary tissue have used 13C-labeled substrates to investigate the synthesis of sorbitol. nih.gov
In vivo studies in animal models, such as mice or rats, offer the most physiologically relevant context for metabolic flux analysis. nih.gov These experiments are designed to understand systemic metabolism and the interplay between different organs. An experimental design using this compound would typically involve:
Tracer Administration: The labeled compound is administered to the animal, often through a continuous intravenous infusion to maintain a stable isotopic enrichment in the plasma. nih.gov
Steady-State Achievement: The infusion continues until an isotopic steady state is reached in the plasma and tissues of interest.
Sample Collection: At the end of the experiment, blood plasma and various tissues are rapidly collected and flash-frozen to halt metabolic activity.
Analysis: Metabolites are extracted from both plasma and tissue homogenates, and their mass isotopomer distributions are analyzed. nih.gov
This in vivo approach allows researchers to quantify fluxes through the polyol pathway and connected central carbon metabolism under true physiological or pathological conditions. nih.gov
| Parameter | In Vitro (Cell Culture) | Ex Vivo (Tissue Slice) | In Vivo (Animal Model) |
|---|---|---|---|
| System Complexity | Low (single cell type) | Medium (multiple cell types, preserved architecture) | High (whole organism, inter-organ dynamics) |
| Environmental Control | High (defined media, controlled atmosphere) | Medium (physiological buffer, short-term viability) | Low (systemic physiological regulation) |
| Physiological Relevance | Low to Medium | Medium to High | High |
| Tracer Administration | Added to culture medium | Added to incubation buffer | Intravenous infusion, gavage, or injection |
| Primary Output | Cell-specific metabolic fluxes | Tissue-specific metabolic fluxes | Systemic and organ-specific fluxes |
While a single tracer can provide significant insight, complex metabolic networks often require additional constraints for accurate flux determination. Parallel labeling experiments are a powerful strategy to overcome this limitation. nih.govnih.gov In this design, two or more identical, parallel cultures or animal cohorts are administered different isotopic tracers. nih.gov
For instance, one experiment might use this compound to specifically probe the polyol pathway and its subsequent metabolism. A parallel experiment could use [U-13C]-glucose to trace all carbons from glucose through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, or [U-13C]-glutamine to probe the TCA cycle. cortecnet.comresearchgate.net By combining the labeling data from all tracers into a single comprehensive model, researchers can achieve a much higher resolution of the metabolic flux map. nih.gov This approach is particularly effective for distinguishing fluxes through converging pathways or quantifying bidirectional reaction rates. researchgate.netnih.gov
Isotopic Redistribution Patterns and Pathway Elucidation Through this compound
When this compound is introduced into a biological system, the 13C label is systematically redistributed into downstream metabolites, providing a clear roadmap of metabolic activity. The primary route of sorbitol metabolism is its oxidation to fructose (B13574), catalyzed by sorbitol dehydrogenase. oncohemakey.comwikipedia.org
This compound → Fructose-1-13C
This newly synthesized 13C-labeled fructose can then enter central carbon metabolism. In many tissues, fructose is phosphorylated by fructokinase to fructose-1-phosphate, which is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Alternatively, hexokinase can phosphorylate fructose to fructose-6-phosphate (B1210287).
Following the label from Fructose-1-13C through the canonical glycolytic pathway, the 13C label at the C1 position of fructose will be transferred to the C3 position of G3P and DHAP. This ultimately results in pyruvate (B1213749) being labeled at the C3 position (Pyruvate M+1).
Pyruvate-3-13C can then enter the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase, which converts it to Acetyl-CoA labeled at the second carbon (methyl group).
Pyruvate-3-13C → Acetyl-CoA-2-13C + CO2
As this labeled Acetyl-CoA enters the TCA cycle, the 13C atom is incorporated into the cycle's intermediates. In the first turn of the cycle, citrate (B86180) will be labeled at the C4 position. Subsequent enzymatic reactions will further redistribute this label among other TCA intermediates like α-ketoglutarate, succinate, malate, and oxaloacetate. By tracking the specific mass isotopomers of these metabolites, the activity of the TCA cycle and related anaplerotic pathways can be quantified.
| Metabolite | Pathway | Predicted Labeled Carbon Position(s) | Expected Mass Isotopomer |
|---|---|---|---|
| Fructose | Polyol Pathway | C1 | M+1 |
| Glyceraldehyde-3-Phosphate (G3P) | Glycolysis | C3 | M+1 |
| Pyruvate | Glycolysis | C3 | M+1 |
| Lactate (B86563) | Fermentation | C3 | M+1 |
| Acetyl-CoA | TCA Cycle Entry | C2 (methyl carbon) | M+1 |
| Citrate (1st turn) | TCA Cycle | C4 | M+1 |
| α-Ketoglutarate (1st turn) | TCA Cycle | C3 | M+1 |
Quantification of Polyol Pathway Flux
The polyol pathway is a two-step metabolic route that converts glucose into fructose. harvard.edu Under normal physiological conditions, this pathway is minor, but its activity increases significantly during hyperglycemic states. nih.gov The first and rate-limiting step is the reduction of glucose to sorbitol (L-Glucitol) by the enzyme aldose reductase, a reaction that consumes NADPH. nih.govmdpi.com The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), which reduces NAD+ to NADH. mdpi.com
This compound is an ideal tracer for quantifying the flux through this pathway. When introduced to cells or tissues, the labeled sorbitol is directly metabolized by SDH. By measuring the rate of appearance of fructose labeled at the C1 position ([1-13C]fructose) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can directly calculate the forward flux from sorbitol to fructose. nih.gov This provides a precise measure of the polyol pathway's activity, which is implicated in the pathology of diabetic complications. harvard.edunih.gov Increased polyol pathway activity can alter the cellular redox balance by affecting the ratios of NADP+/NADPH and NAD+/NADH. nih.gov
Table 1: Hypothetical Isotopomer Enrichment in Polyol Pathway Metabolites
This table illustrates the expected primary labeled species when this compound is introduced to a system with an active polyol pathway. The notation "M+1" signifies a mass isotopomer that is one mass unit heavier than the unlabeled molecule due to the presence of a single 13C atom.
| Metabolite | Primary Labeled Isotopomer | Expected Enrichment | Pathway Step |
| L-Glucitol (Sorbitol) | This compound (M+1) | High (as tracer) | Initial Substrate |
| Fructose | Fructose-1-13C (M+1) | High | Sorbitol Dehydrogenase |
| Fructose-6-Phosphate | Fructose-6-Phosphate-1-13C (M+1) | Moderate to High | Fructokinase |
| Glucose-6-Phosphate | Glucose-6-Phosphate-1-13C (M+1) | Moderate | Phosphoglucose Isomerase |
Elucidation of Interconnections with Glycolysis and Gluconeogenesis
The fructose produced from this compound provides a direct link to glycolysis. nih.gov In most tissues, fructose is phosphorylated by fructokinase to fructose-1-phosphate, or by hexokinase to fructose-6-phosphate. Fructose-1-phosphate is subsequently cleaved into glyceraldehyde and dihydroxyacetone phosphate (DHAP), both of which are intermediates in the glycolytic pathway. Fructose-6-phosphate is a direct intermediate of glycolysis.
By tracing the 13C label from this compound, the contribution of the polyol pathway to glycolytic flux can be determined. The [1-13C]fructose generates [1-13C]fructose-6-phosphate, which is then converted to [1-13C]fructose-1,6-bisphosphate. This molecule is cleaved into unlabeled DHAP and [1-13C]glyceraldehyde-3-phosphate (G3P). Consequently, downstream glycolytic intermediates such as 3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate will carry the 13C label, primarily at the C1 position. nih.gov
In gluconeogenic tissues like the liver, these labeled three-carbon intermediates can be used to synthesize glucose. nih.govbiorxiv.org Tracing the 13C from this compound into glucose provides a quantitative measure of the flux from the polyol pathway through the reversible portions of glycolysis to gluconeogenesis. nih.gov This is particularly relevant in understanding how different substrates contribute to glucose production under various physiological and pathological conditions. nih.gov
Investigation of Pentose Phosphate Pathway Interactions
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. creative-proteomics.com It is responsible for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate (B1218738) (R5P). creative-proteomics.combiorxiv.org The PPP is tightly interconnected with glycolysis, originating from the glycolytic intermediate glucose-6-phosphate (G6P). nih.gov
The 13C label from this compound enters the glycolytic pool as [1-13C]fructose-6-phosphate, which can be isomerized to [1-13C]glucose-6-phosphate. This labeled G6P can then enter the oxidative branch of the PPP. biorxiv.org In the first step of the oxidative PPP, the C1 carbon of G6P is lost as CO2. researchgate.net Therefore, if this compound is the tracer, the 13C label will be released as 13CO2, and the resulting five-carbon sugar, ribulose-5-phosphate, will be unlabeled.
Conversely, the non-oxidative branch of the PPP involves a series of reversible reactions that can re-synthesize fructose-6-phosphate and glyceraldehyde-3-phosphate from R5P. nih.gov By using specifically labeled tracers, MFA can untangle the complex, bidirectional fluxes of the non-oxidative PPP. biorxiv.orgresearchgate.net Data from this compound, by showing the loss of the C1 label, helps constrain models and quantify the oxidative PPP flux relative to glycolysis. researchgate.net
Tracing Carbon into the Tricarboxylic Acid (TCA) Cycle
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and biosynthetic precursors. nih.govnih.gov The 13C label originating from this compound enters the TCA cycle after being processed through glycolysis to form pyruvate.
The pathway is as follows:
this compound is converted to [1-13C]fructose.
[1-13C]fructose enters glycolysis, yielding [1-13C]pyruvate.
The enzyme pyruvate dehydrogenase (PDH) decarboxylates pyruvate, removing the C1 carboxyl group (which carries the 13C label) as 13CO2. youtube.com The remaining two carbons form acetyl-CoA, which will be unlabeled in this specific tracing experiment.
Therefore, when using this compound, no label is expected to enter the TCA cycle via the PDH reaction. However, pyruvate can also enter the TCA cycle via anaplerotic reactions, most notably through pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate. biorxiv.orgbiorxiv.org In this case, [1-13C]pyruvate would be converted to [1-13C]oxaloacetate. This M+1 labeled oxaloacetate can then condense with unlabeled acetyl-CoA to form [1-13C]citrate. As this labeled citrate is metabolized through the TCA cycle, the 13C atom will be transferred to subsequent intermediates, allowing for the quantification of anaplerotic flux via PC. biorxiv.org
Table 2: Predicted 13C Labeling of TCA Cycle Intermediates from this compound via Pyruvate Carboxylase
This table demonstrates the expected mass isotopomer distribution (MID) in the first turn of the TCA cycle, assuming the label enters exclusively through pyruvate carboxylase (PC). M+1 indicates the molecule contains one 13C atom.
| TCA Intermediate | Expected Primary Labeled Isotopomer (M+n) | Label Position(s) |
| Pyruvate | M+1 | C1 |
| Oxaloacetate (via PC) | M+1 | C1 |
| Citrate | M+1 | C1 |
| α-Ketoglutarate | M+1 | C1 |
| Succinate | M+1 | C1 or C4 (due to symmetry) |
| Fumarate | M+1 | C1 or C4 |
| Malate | M+1 | C1 or C4 |
Targeted Investigations into Specific Biochemical Pathways and Processes Utilizing L Glucitol 1 13c
Polyol Pathway Flux and Regulatory Mechanisms
The polyol pathway, a two-step metabolic route that converts glucose to fructose (B13574), is implicated in various physiological and pathological states. nih.gov Under normal glycemic conditions, it represents a minor route for glucose metabolism, with less than 3% of glucose being processed this way. nih.govmdpi.com However, in hyperglycemic conditions, the flux of glucose through this pathway can increase significantly, consuming up to 30% of blood glucose. nih.govaustinpublishinggroup.com This increased activity is linked to the development of diabetic complications. nih.govahajournals.org L-Glucitol-1-13C, as a labeled intermediate of this pathway, is instrumental in studying its dynamics and regulation.
Characterization of Aldose Reductase and Sorbitol Dehydrogenase Activities
The polyol pathway consists of two primary enzymes: Aldose Reductase (AR) and Sorbitol Dehydrogenase (SDH). mdpi.com
Aldose Reductase (AR): This is the first and rate-limiting enzyme in the pathway. nih.govharvard.edu It catalyzes the reduction of glucose to sorbitol (L-Glucitol), utilizing NADPH as a cofactor. mdpi.comharvard.edu AR, a member of the aldo-keto reductase superfamily, has a low affinity for glucose, which is why the pathway is less active under normal glucose levels. nih.govnih.gov However, during hyperglycemia, the elevated intracellular glucose concentrations lead to a significant increase in AR activity. nih.govharvard.edu The enzyme can also reduce a wide variety of other aldehydes. nih.govfrontiersin.org
Sorbitol Dehydrogenase (SDH): The second enzyme, SDH, oxidizes sorbitol to fructose, using NAD+ as a cofactor, which is converted to NADH. nih.govharvard.edu This step is reversible. nih.gov Not all tissues possess SDH, which can lead to the accumulation of sorbitol in cells like those in the retina, kidneys, and Schwann cells under hyperglycemic conditions. nih.gov
The activities of these enzymes can be characterized using this compound. By introducing this labeled substrate, researchers can directly measure the rate of its conversion to fructose-1-13C by SDH. This allows for precise quantification of SDH activity in various tissues and cellular preparations. Similarly, by using labeled precursors that form this compound, the rate-limiting activity of AR can be assessed by measuring the accumulation of the labeled sorbitol.
| Enzyme | Function | Cofactor | Kinetic Properties |
| Aldose Reductase (AR) | Reduces glucose to sorbitol. | NADPH | Rate-limiting enzyme; low affinity for glucose (high Km). nih.govnih.gov |
| Sorbitol Dehydrogenase (SDH) | Oxidizes sorbitol to fructose. | NAD+ | Reversible reaction. nih.gov |
This compound as a Probe for Pathway Directionality and Rate-Limiting Steps
Isotopic tracers like this compound are invaluable for determining the directionality and flux through metabolic pathways. By introducing this compound into a biological system, the appearance of the 13C label in downstream metabolites, such as fructose and subsequent glycolytic intermediates, can be monitored over time. This provides a direct measure of the pathway's activity and direction.
Since Aldose Reductase is the rate-limiting enzyme, the flux of glucose through the polyol pathway is primarily controlled by its activity. harvard.edu The accumulation of sorbitol, which can be traced using labeled glucose, is a key indicator of this flux. nih.gov Conversely, administering this compound allows researchers to directly study the kinetics of the second step of the pathway catalyzed by SDH. By measuring the rate of labeled fructose formation, one can assess whether SDH activity becomes limiting under certain conditions, such as cofactor depletion or product inhibition. This helps to confirm that AR is indeed the primary rate-controlling step of the forward pathway from glucose to fructose.
Carbon Tracing into Glycogen (B147801) and Lipid Biosynthesis Pathways
The fructose produced from the polyol pathway can be phosphorylated to fructose-6-phosphate (B1210287), which then enters the glycolytic pathway. mdpi.com The 13C label from this compound can thus be traced into various downstream metabolic routes, including glycogen and lipid synthesis.
Stable isotope tracing using 13C-labeled substrates is a well-established method for mapping metabolic fluxes. nih.govmdpi.com By tracking the incorporation of the 13C atom from this compound into these macromolecules, researchers can quantify the contribution of the polyol pathway to their synthesis.
Glycogen Biosynthesis: The labeled carbon can be incorporated into glucose-6-phosphate and subsequently into UDP-glucose, the precursor for glycogen synthesis. Analysis of glycogen using techniques like nuclear magnetic resonance (NMR) can reveal the presence and position of the 13C label, providing a quantitative measure of the carbon flux from the polyol pathway into glycogen stores. nih.govnih.gov
Lipid Biosynthesis: The labeled carbon can also be traced into the building blocks of lipids. Through glycolysis, the labeled fructose can be converted to pyruvate (B1213749) and then to acetyl-CoA, the primary precursor for de novo fatty acid synthesis. nih.govbiorxiv.org Isotope analysis of fatty acids and cholesterol can reveal the extent to which the polyol pathway contributes carbon to the cellular lipid pool. nih.govresearchgate.net This is particularly relevant in metabolic states where the polyol pathway is highly active.
Role in Cellular Osmoregulation and Stress Response Mechanism Studies
The polyol pathway plays a significant role in cellular stress, particularly osmotic and oxidative stress. harvard.edu
Osmoregulation: Sorbitol is a hydrophilic polyol that does not readily diffuse across cell membranes. harvard.edumdpi.com Under conditions of high polyol pathway activity, sorbitol can accumulate intracellularly, leading to hyperosmotic stress. harvard.edumdpi.com This osmotic imbalance can cause cellular damage. This compound can be used to quantify the rate of sorbitol accumulation and its contribution to intracellular osmolarity. Studies have shown that in response to osmotic stress, cells activate mechanisms to produce or accumulate organic osmolytes to restore balance. nih.govfrontiersin.org
Stress Response: The activity of the polyol pathway disrupts the cellular redox balance. The AR reaction consumes NADPH, while the SDH reaction produces NADH. nih.govnih.gov This shift can lead to a decrease in the NADPH/NADP+ ratio and an increase in the NADH/NAD+ ratio. nih.gov A decrease in NADPH availability can impair NADPH-dependent enzymes like glutathione (B108866) reductase, which is crucial for mitigating oxidative stress. nih.gov This can lead to an increase in reactive oxygen species (ROS) and cellular damage. ahajournals.org The increased NADH can also contribute to oxidative stress. nih.gov this compound tracing can be combined with measurements of cofactor ratios and markers of oxidative stress to investigate the direct impact of polyol pathway flux on these stress response mechanisms. nih.govnih.gov
Investigation of Substrate Specificity and Enzyme Kinetics Using this compound
The use of isotopically labeled substrates is a powerful tool in enzymology for determining kinetic parameters and substrate specificity. researchgate.netnih.gov this compound allows for highly sensitive and specific detection of the reaction product, fructose-1-13C, often using mass spectrometry or NMR. This avoids interference from endogenous, unlabeled metabolites.
By varying the concentration of this compound and measuring the initial reaction velocity of SDH, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). nih.gov This provides insight into the enzyme's affinity for its substrate.
Furthermore, this compound can be used in competitive assays to investigate the substrate specificity of SDH and other potential enzymes. By introducing other unlabeled polyols, one can observe their ability to compete with the labeled substrate and inhibit the formation of labeled fructose. This helps to define the range of substrates an enzyme can act upon. wisc.edu Modern analytical techniques allow for precise measurement of enzyme turnover rates and can help bridge the gap between in vitro predictions and in vivo observations. researchgate.net
| Kinetic Parameter | Description | Application with this compound |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax; indicates enzyme-substrate affinity. | Determined by measuring the rate of labeled fructose formation at various this compound concentrations. |
| Vmax (Maximal Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined as the plateau of the reaction rate at high concentrations of this compound. |
| kcat/Km | A measure of the enzyme's catalytic efficiency and substrate specificity. | Calculated from Vmax and Km to quantify the efficiency of SDH in converting sorbitol to fructose. nih.gov |
Applications in Glycosylation Research and Glycoprotein/Glycolipid Biosynthesis
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that affects a wide range of cellular processes. nih.govmdpi.com The monosaccharides used for glycan synthesis are derived from metabolic pathways, including glycolysis.
Since the 13C label from this compound can enter the hexosamine biosynthesis pathway (HBP) and other routes for nucleotide sugar synthesis, it can be used to trace the incorporation of carbon into the glycans of glycoproteins and glycolipids. biorxiv.orgresearchgate.net The HBP, for instance, utilizes fructose-6-phosphate to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for many complex glycans. mdpi.com
By culturing cells with this compound and subsequently analyzing the glycan components of isolated glycoproteins and glycolipids, researchers can determine the contribution of the polyol pathway to the cellular glycome. nih.govnih.gov Techniques like mass spectrometry can identify the mass shift in monosaccharide units resulting from the incorporation of the 13C label, providing direct evidence of the metabolic flux into these complex biomolecules. biorxiv.orgnih.gov This approach is crucial for understanding how metabolic shifts, such as increased polyol pathway activity, can lead to altered glycosylation patterns, which are a hallmark of various diseases, including cancer. nih.govmdpi.com
Exploration of Microbial Fermentation Processes and Bioproduct Formation
The use of isotopically labeled compounds is a powerful technique for elucidating metabolic pathways and quantifying the flow of carbon through complex biochemical networks. researchgate.netmdpi.com L-Glucitol-1-¹³C, a form of sorbitol labeled with a heavy isotope of carbon at the C1 position, serves as a valuable tracer for investigating microbial fermentation. By introducing L-Glucitol-1-¹³C into a microbial culture, researchers can track the ¹³C label as it is incorporated into various metabolic intermediates and final bioproducts. This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of the active metabolic pathways within an organism under specific conditions. mdpi.com
The core principle of ¹³C-MFA involves feeding the labeled substrate to microorganisms and, after a period of growth, harvesting the cells and the culture medium. mdpi.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to determine the position and extent of ¹³C incorporation into metabolites like amino acids, organic acids, and other secreted products. researchgate.net This labeling pattern provides crucial information about the relative activities of different pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net By understanding the carbon flux distribution, scientists can identify metabolic bottlenecks and engineer microbial strains for the enhanced production of desired biochemicals. mdpi.com
A significant area of research is the fermentation of sugar alcohols like L-Glucitol (sorbitol) by gut microbiota to produce short-chain fatty acids (SCFAs), which are crucial for colon health. oup.com Butyrate (B1204436), in particular, is a preferred energy source for colonocytes and has numerous health benefits. oup.com Studies utilizing in vitro human fecal cultures have investigated the prebiotic potential of various carbohydrates, including L-sorbose (a metabolic derivative of L-Glucitol) and xylitol (B92547), to promote the formation of butyrate. oup.commdpi.com
In one such study, the incubation of fecal suspensions with L-sorbose and xylitol led to a marked increase in butyrate production. oup.com Analysis of the microbial community revealed a significant increase in the abundance of bacteria from the genus Anaerostipes, specifically species closely related to Anaerostipes hadrus and Anaerostipes caccae. oup.com Further investigation confirmed that pure cultures of these species could effectively ferment L-sorbose and xylitol to produce butyrate, highlighting their key role in this metabolic process. oup.com The findings suggest that L-Glucitol and its related sugar alcohols can selectively stimulate the growth and metabolic activity of specific butyrate-producing bacteria in the human colon. oup.com
The table below summarizes the butyrate production from different carbohydrate substrates by two key species of colonic bacteria.
| Substrate | Bacterial Species | Butyrate Production (mM) |
| L-Sorbose | Anaerostipes hadrus | Increased |
| Xylitol | Anaerostipes hadrus | Increased |
| L-Sorbose | Anaerostipes caccae | Increased |
| Xylitol | Anaerostipes caccae | Increased |
Beyond gut health, ¹³C-MFA is instrumental in industrial biotechnology for optimizing the microbial production of a wide range of bioproducts. By tracing the metabolism of labeled carbon sources, including derivatives of L-Glucitol, metabolic engineers can gain insights into how to rewire microbial metabolism to improve the yield and productivity of target compounds. mdpi.com For example, ¹³C-MFA studies have been crucial in enhancing the production of L-lysine in Corynebacterium glutamicum. These studies revealed that high-producing strains exhibit an increased flux through the pentose phosphate pathway to supply the necessary NADPH, a key cofactor for lysine (B10760008) synthesis. mdpi.com
The following table illustrates how ¹³C-MFA can guide metabolic engineering strategies by identifying key flux changes needed to enhance bioproduct formation.
| Bioproduct | Microorganism | Key Metabolic Pathway Identified by ¹³C-MFA | Engineering Strategy |
| L-Lysine | Corynebacterium glutamicum | Increased Pentose Phosphate Pathway (PPP) flux | Overexpression of PPP enzymes |
| 1,3-Propanediol | Escherichia coli | Altered split ratio between Glycolysis and PPP | Gene knockouts to redirect flux |
| Succinate | Escherichia coli | Enhanced anaplerotic carboxylation | Overexpression of carboxylating enzymes |
These examples demonstrate the power of using labeled substrates like L-Glucitol-1-¹³C to map metabolic networks. The detailed flux information obtained is essential for the rational design of microbial cell factories, enabling the efficient and sustainable production of valuable chemicals, biofuels, and pharmaceuticals. mdpi.com
Comparative Studies and Methodological Advancements with L Glucitol 1 13c
Comparative Analysis of L-Glucitol-1-13C with Other Labeled Carbohydrates (e.g., [U-13C]Glucose, [1-13C]Glucose) in Metabolic Studies
The selection of an isotopic tracer is a critical decision in the design of metabolic flux analysis (MFA) experiments, as the tracer's chemical identity and labeling pattern determine which pathways can be resolved with precision. This compound provides distinct insights compared to more conventional glucose tracers like [1-13C]Glucose and [U-13C]Glucose.
[1-13C]Glucose: This tracer, with a label on the first carbon, is particularly effective for assessing the relative activity of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) versus glycolysis. In glycolysis, the C1 carbon becomes the C3 carbon of pyruvate (B1213749) and lactate (B86563). However, in the oxidative branch of the PPP, the C1 carbon is lost as CO2. Therefore, the differential labeling of downstream metabolites allows for the quantification of flux through this critical branch point.
[U-13C]Glucose: With all six carbons labeled, this tracer is invaluable for tracking the fate of the entire glucose backbone through central carbon metabolism. It is widely used to assess the contributions of glucose to the TCA cycle, amino acid biosynthesis, and nucleotide sugar synthesis. mdpi.comfrontiersin.org The resulting mass isotopologue distributions in metabolites like citrate (B86180), malate, and aspartate provide a comprehensive view of glucose catabolism and anabolism. mdpi.comnih.gov
This compound (1-13C Sorbitol): This tracer offers a specialized tool for investigating the polyol pathway, which has been implicated in various physiological and pathological states, such as endothelial dysfunction in hyperglycemia. nih.gov L-Glucitol enters cellular metabolism through a two-step process: it is first oxidized to fructose (B13574) by sorbitol dehydrogenase. nih.gov This fructose is then phosphorylated to fructose-6-phosphate (B1210287), entering the glycolytic pathway.
The key comparative advantage of this compound is its ability to directly and specifically measure flux through the polyol pathway. When cells are supplied with this compound, the resulting ¹³C-labeling in fructose-6-phosphate and subsequent glycolytic and TCA cycle intermediates is a direct consequence of sorbitol metabolism. This contrasts with glucose tracers, where the formation of sorbitol is a downstream event that can be difficult to distinguish from the primary glycolytic flux. Studies comparing the oxidation of sorbitol and glucose have shown that sorbitol can be oxidized at a higher rate than glucose under conditions of insulin suppression, highlighting its distinct metabolic regulation. nih.gov
Table 1: Comparative Features of Labeled Carbohydrates in Metabolic Tracing
| Feature | [1-13C]Glucose | [U-13C]Glucose | This compound |
|---|---|---|---|
| Primary Metabolic Entry Point | Glycolysis (as Glucose-6-Phosphate) | Glycolysis (as Glucose-6-Phosphate) | Polyol Pathway (oxidized to Fructose) |
| Primary Pathway(s) Interrogated | Pentose Phosphate Pathway vs. Glycolysis | Glycolysis, TCA Cycle, Biosynthetic Pathways | Polyol Pathway, Fructose Metabolism |
| Key Advantage | Quantifies the split ratio between glycolysis and the PPP. | Provides a global view of glucose carbon fate throughout central metabolism. mdpi.com | Directly measures flux through sorbitol dehydrogenase and the polyol pathway. nih.govnih.gov |
| Typical Application | Assessing redox metabolism and nucleotide synthesis. | Comprehensive metabolic phenotyping, identifying glucose-derived carbon contributions. | Investigating metabolic dysregulation in conditions like diabetes and hyperglycemia. nih.gov |
Advancements in Sample Preparation Techniques for this compound Metabolites and Derivatization Strategies
Accurate measurement of this compound and its labeled metabolites from complex biological samples requires robust and optimized sample preparation protocols. The hydrophilic and polar nature of sugar alcohols and their phosphorylated derivatives presents analytical challenges that have been addressed by significant advancements in extraction and derivatization techniques.
Sample Preparation: The initial steps involve rapid quenching of metabolic activity, typically using liquid nitrogen, followed by extraction of metabolites with cold solvents like 80% methanol. nih.gov For robust analysis, it is crucial to remove interfering substances such as proteins and lipids. Common methods for sample clean-up include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov The goal is to isolate the polar metabolite fraction containing L-Glucitol and its downstream products while minimizing matrix effects that can interfere with mass spectrometry analysis.
Derivatization Strategies: Due to their low volatility and thermal instability, sugar alcohols like L-Glucitol are often unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is a critical step to enhance their analytical properties. researchgate.netacs.org This process modifies the chemical structure of the analytes to improve their chromatographic behavior and detection sensitivity.
Common derivatization strategies for sugar alcohols include:
Acetylation: This method involves reacting the hydroxyl groups of the sugar alcohol with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like pyridine or 1-methylimidazole. researchgate.netgoogle.com The resulting sugar alcohol acetates are more volatile and thermally stable, making them amenable to GC-MS analysis. researchgate.net
Silylation/Oximation: A two-step process where carbonyl groups are first protected by oximation with agents like methoxyamine hydrochloride, followed by silylation of hydroxyl groups using reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This is a widely used method for the comprehensive analysis of sugars and sugar alcohols.
These derivatization techniques not only enable GC-MS analysis but can also improve ionization efficiency in liquid chromatography-mass spectrometry (LC-MS), leading to better sensitivity and more reliable quantification of labeling patterns. nih.govacs.org
Table 2: Sample Preparation and Derivatization Techniques for L-Glucitol Metabolites
| Technique | Purpose | Common Reagents/Method |
|---|---|---|
| Metabolite Extraction | Isolation of polar metabolites from biological matrix. | Quenching with liquid nitrogen, extraction with cold 80% methanol or ethanol/water mixtures. |
| Sample Clean-up | Removal of interfering proteins and lipids. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). nih.gov |
| Acetylation | Increases volatility for GC-MS analysis. | Acetic anhydride with pyridine or 1-methylimidazole. researchgate.netgoogle.com |
| Oximation & Silylation | Protects functional groups and increases volatility for GC-MS. | Methoxyamine hydrochloride followed by MSTFA or other silylating agents. nih.gov |
Development and Validation of Novel Computational Algorithms for this compound Data Integration and Flux Estimation
The data generated from this compound tracer experiments—namely the mass isotopologue distributions (MIDs) of various metabolites—must be interpreted using sophisticated computational models to yield meaningful metabolic flux values. nih.gov This process, known as 13C-Metabolic Flux Analysis (13C-MFA), relies on algorithms that can integrate experimental data with a stoichiometric model of the metabolic network to estimate the rates of intracellular reactions. nih.govresearchgate.net
The core of 13C-MFA is a computational procedure that seeks to find the set of metabolic fluxes that best explains the measured labeling patterns. researchgate.net This is achieved by iteratively adjusting flux values within a metabolic model and simulating the expected labeling patterns until the difference between the simulated and experimentally measured MIDs is minimized. researchgate.net
Advancements in this field have led to the development of several powerful software packages and algorithms:
Software Platforms: Tools such as OpenFLUX2, Metran, and INCA provide frameworks for constructing metabolic models, simulating isotope labeling, and performing flux estimation. researchgate.netresearchgate.net These platforms are generally adaptable to various isotopic tracers, including this compound, provided the metabolic network model accurately includes the relevant reactions of the polyol pathway.
Algorithmic Developments: Modern algorithms can handle large and complex metabolic networks, including bidirectional reactions and multiple cellular compartments. nih.gov Monte Carlo-based methods are also employed to assess the statistical confidence of the estimated fluxes, providing crucial information on the precision of the results. researchgate.net
Model Validation: A critical aspect of the computational workflow is model validation. This involves ensuring that the chosen metabolic network structure is consistent with the experimental data. Statistical tests are used to evaluate the goodness-of-fit between the model predictions and the measured data, helping to identify potential inaccuracies in the network model.
By applying these computational tools, data from this compound tracing can be used to precisely quantify the flux through the polyol pathway and understand how it integrates with glycolysis, the TCA cycle, and other areas of central carbon metabolism.
Table 3: Computational Tools and Algorithms for 13C-MFA Data Analysis
| Tool/Algorithm | Function | Relevance for this compound |
|---|---|---|
| Metabolic Network Model | A stoichiometric representation of cellular biochemical reactions. | Must be customized to include sorbitol dehydrogenase and other relevant polyol pathway reactions. nih.gov |
| Flux Estimation Algorithms (e.g., in OpenFLUX2, Metran) | Iteratively solve for flux values that best fit the experimental labeling data. researchgate.netresearchgate.net | Can be used to quantify the rate of L-Glucitol conversion and its downstream metabolic fate. |
| Statistical Analysis (e.g., Monte Carlo simulations) | Determine the 95% confidence intervals for each estimated flux. researchgate.net | Assesses the precision and reliability of the calculated polyol pathway flux. |
| Goodness-of-Fit Tests | Evaluate how well the model simulation matches the experimental data. | Validates the assumed metabolic network structure, ensuring accurate interpretation of results. |
Standardization of Experimental Protocols for Reproducible this compound Tracing Studies
The reproducibility and comparability of results from isotopic tracer studies are paramount for advancing scientific understanding. Establishing standardized experimental protocols for studies using this compound is essential to ensure that findings from different laboratories can be reliably compared and integrated. The 13C-MFA community has increasingly emphasized the need for best practices and minimum data standards to enhance the quality and consistency of published studies. researchgate.net
Key areas requiring standardization for this compound tracing studies include:
Cell Culture and Experimental Conditions: Protocols should clearly define cell types, passage numbers, culture media composition, and growth conditions. The concentration of this compound and the duration of labeling must be optimized to ensure that the metabolic system reaches an isotopic steady state, a key assumption for many 13C-MFA calculations. researchgate.net
Sample Collection and Processing: Standardized methods for quenching metabolism, extracting metabolites, and preparing samples for analysis are critical to prevent isotopic fractionation or artifact generation. nih.gov
Analytical Measurement and Validation: The analytical methods used (e.g., GC-MS, LC-MS) must be rigorously validated to ensure the accurate determination of mass isotopologue distributions. This includes the use of quality controls and reference materials, such as fully ¹³C-labeled biomass, to assess and correct for measurement bias. nih.gov
Metabolic Network Model and Data Reporting: The complete metabolic network model, including all reactions, atom transitions, and constraints, should be made publicly available. researchgate.net All measured data, including external rates (e.g., substrate uptake, product secretion) and the raw, uncorrected mass isotopologue distributions, should be reported in a clear, tabular format to allow for independent verification and re-analysis.
By adhering to standardized protocols, researchers using this compound can contribute to a robust and reproducible body of knowledge on the role of the polyol pathway in health and disease.
Future Directions and Emerging Research Avenues for L Glucitol 1 13c Studies
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
The integration of data from various "omics" platforms, such as proteomics and transcriptomics, with metabolic tracing studies using L-Glucitol-1-13C offers a powerful approach to achieving a systems-level understanding of biological processes. nih.gov This multi-omics approach allows researchers to connect the flow of metabolites through a pathway with the expression of genes and proteins that regulate this flow. rsc.org By combining these datasets, a more holistic picture of cellular regulation and function can be constructed. nih.gov
The use of this compound in this context would enable the direct correlation of metabolic flux through the L-Glucitol-involved pathways with corresponding changes in the proteome and transcriptome. For instance, an increase in the catabolism of L-Glucitol, as traced by the appearance of the 13C label in downstream metabolites, could be linked to the upregulation of specific enzymatic proteins and their corresponding transcripts. This integrated analysis can help to identify key regulatory checkpoints and novel players in metabolic networks. mdpi.com
Table 1: Illustrative Multi-Omics Data Integration with this compound Tracing
| Metabolite Flux (from this compound) | Associated Protein (Proteomics) | Fold Change | Corresponding Gene (Transcriptomics) | Fold Change |
| Increased Sorbitol Dehydrogenase Activity | Sorbitol Dehydrogenase (SDH) | +2.5 | SDH | +3.0 |
| Increased Aldose Reductase Activity | Aldose Reductase (AR) | +1.8 | AKR1B1 | +2.2 |
| Decreased Fructose-6-Phosphate (B1210287) Production | Phosphofructokinase (PFK) | -1.5 | PFKM | -1.8 |
This table provides a hypothetical example of how data from this compound tracing could be integrated with proteomics and transcriptomics to reveal coordinated changes in metabolic flux, protein abundance, and gene expression.
Application in Advanced Systems Biology Approaches for Network Reconstruction
Systems biology aims to understand the complex interactions within biological systems, and metabolic network reconstruction is a key component of this endeavor. nih.gov Isotope tracing with 13C-labeled substrates is a powerful technique for elucidating the structure and function of metabolic networks. embopress.org this compound can be a valuable tool in this context by helping to map the connections and fluxes of pathways involving L-Glucitol.
By tracking the distribution of the 13C label from this compound into various intracellular metabolites, researchers can confirm known metabolic pathways and discover new, previously uncharacterized connections. nih.gov This information is crucial for building and refining genome-scale metabolic models. These models can then be used to simulate metabolic behavior under different conditions, predict the effects of genetic or environmental perturbations, and identify potential targets for metabolic engineering or therapeutic intervention. embopress.org
Exploration of New Metabolic Pathways and Regulatory Networks using this compound
A primary application of stable isotope tracers is the discovery of novel metabolic pathways and regulatory networks. illinois.edu The use of this compound can facilitate the identification of new routes for L-Glucitol metabolism and the regulatory mechanisms that control these pathways. mdpi.com When cells are supplied with this compound, the appearance of the 13C label in unexpected metabolites can indicate the presence of a previously unknown metabolic route.
Furthermore, by observing how the labeling patterns change in response to different stimuli or genetic modifications, researchers can uncover the regulatory networks that govern L-Glucitol metabolism. This approach can reveal how signaling pathways and transcription factors modulate metabolic flux in response to changing cellular needs. The insights gained from these studies can expand our fundamental knowledge of cellular metabolism. youtube.com
Table 2: Hypothetical Discovery of a Novel Metabolic Intermediate using this compound
| Experimental Condition | This compound Administered | 13C-Labeled Metabolite Detected | Implication |
| Normoxia | Yes | Fructose (B13574), Glucose | Known Polyol Pathway |
| Hypoxia | Yes | Fructose, Glucose, Metabolite X | Potential new hypoxia-induced pathway for L-Glucitol metabolism |
This table illustrates how this compound could lead to the discovery of a new metabolic pathway under specific conditions like hypoxia, as indicated by the detection of a novel labeled metabolite.
Unveiling Novel Biological Functions of L-Glucitol Through Sophisticated Isotopic Tracing
Isotopic tracing is a powerful method for elucidating the biological functions of metabolites beyond their role in central metabolism. nih.gov By tracing the fate of the 13C label from this compound, it is possible to uncover novel biological roles for L-Glucitol. For example, the incorporation of the 13C label into non-metabolic molecules, such as signaling molecules or post-translationally modified proteins, would suggest a previously unknown function for L-Glucitol.
Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for detecting and quantifying the incorporation of 13C into a wide range of biomolecules. researchgate.net These sophisticated isotopic tracing experiments can provide unprecedented insights into the diverse roles that L-Glucitol plays in cellular physiology and pathology.
Q & A
Basic Research Question
- Keyword Strategy : Use Boolean operators (e.g., "this compound AND (metabolic flux OR isotope tracing)") in databases like PubMed, Web of Science, and Google Scholar .
- Source Evaluation : Prioritize peer-reviewed journals (e.g., Metabolic Engineering, Analytical Chemistry) and avoid non-academic platforms. Cross-check methodologies against primary sources .
- Citation Management : Use Zotero or EndNote to organize references and ensure consistent formatting (e.g., ACS, APA) .
How can researchers address reproducibility challenges in this compound-based studies?
Advanced Research Question
- Protocol Standardization : Publish detailed experimental workflows, including reagent lot numbers and instrument calibration data.
- Data Transparency : Share raw NMR/MS spectra and computational scripts via repositories like Zenodo or GitHub.
- Collaborative Validation : Partner with independent labs to replicate key findings. Use platforms like Protocols.io to document iterative improvements .
What statistical approaches are critical for interpreting 13C isotopic labeling data?
Basic Research Question
- Error Propagation : Calculate uncertainty in enrichment ratios using Monte Carlo simulations.
- Multivariate Analysis : Apply principal component analysis (PCA) to identify clusters in time-resolved labeling patterns.
- Hypothesis Testing : Use t-tests or linear regression to compare flux rates between experimental groups. Report p-values with effect sizes .
How can this compound be used to investigate enzyme kinetics in vitro?
Advanced Research Question
- Kinetic Assays : Measure initial reaction rates under varying substrate concentrations (e.g., 0.1–10 mM this compound).
- Isotope Effects : Compare and between 13C-labeled and unlabeled substrates to detect kinetic isotope effects (KIE).
- Data Modeling : Fit results to Michaelis-Menten or Hill equations using nonlinear regression tools (e.g., SigmaPlot) .
What ethical and safety guidelines govern the use of this compound in animal studies?
Basic Research Question
- Regulatory Compliance : Adhere to institutional animal care guidelines (e.g., IACUC) for tracer dosing and tissue sampling.
- Waste Management : Segregate 13C-labeled biological waste and dispose via approved radioactive/isotopic waste channels.
- Data Integrity : Avoid selective reporting by pre-registering study designs on platforms like Open Science Framework .
How do researchers validate the specificity of this compound in targeted metabolomics?
Advanced Research Question
- Chromatographic Resolution : Optimize UPLC gradients to separate this compound from isomers (e.g., D-Glucitol).
- MS/MS Fragmentation : Use tandem MS to confirm unique fragment ions for the 13C-labeled species.
- Spike-In Experiments : Add known quantities of unlabeled L-Glucitol to assess cross-talk in quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
